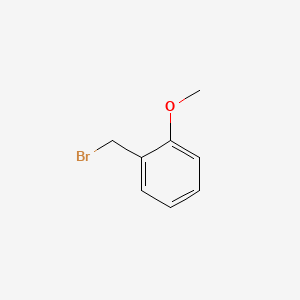

1-(Bromomethyl)-2-methoxybenzene

Description

The exact mass of the compound 1-(Bromomethyl)-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUNFWSVXRPCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200311 | |

| Record name | 1-(Bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52289-93-7 | |

| Record name | 1-(Bromomethyl)-2-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-2-methoxybenzene, tech | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxybenzyl Bromide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the core physical and chemical characteristics of 2-Methoxybenzyl bromide (CAS No. 52289-93-7), a key reagent in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of its properties, handling information, and synthetic applications.

Core Physical and Chemical Properties

2-Methoxybenzyl bromide, with the IUPAC name 1-(bromomethyl)-2-methoxybenzene, is a substituted aromatic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H9BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 52289-93-7 | [1] |

| Appearance | Data not consistently available for the 2-isomer. Isomers range from colorless to light yellow liquids or solids. | [2][3] |

| Melting Point | Data not available for the 2-isomer. 3-isomer: Not applicable (liquid at room temp). 4-isomer: 240 °C (decomposition may occur). 2-Methylbenzyl bromide: 16-20 °C. | [4] |

| Boiling Point | Data not available for the 2-isomer. 3-isomer: 152 °C. 4-isomer: 91 °C at 1 mmHg. 2-Methylbenzyl bromide: 216-217 °C at 742 mmHg. | [2][4] |

| Density | Data not available for the 2-isomer. 3-isomer: 1.436 g/mL at 25 °C. 4-isomer: 1.379 g/mL at 25 °C. 2-Methylbenzyl bromide: 1.381 g/mL at 25 °C. | [2][4] |

| Refractive Index | Data not available for the 2-isomer. 3-isomer: n20/D 1.575. 4-isomer: n20/D 1.5780. 2-Methylbenzyl bromide: n20/D 1.575. | [2][4] |

| Solubility | Soluble in organic solvents such as chloroform.[5] | [5] |

Synthesis and Reactivity

2-Methoxybenzyl bromide is typically synthesized from 2-methoxytoluene via a free-radical bromination reaction. This process often utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of 2-Methoxybenzyl Bromide

A general procedure for the synthesis of a methoxybenzyl bromide from the corresponding methoxytoluene involves the following steps:

-

Dissolution : The starting material, 2-methoxytoluene, and N-bromosuccinimide (NBS) are dissolved in a suitable solvent, such as carbon tetrachloride.

-

Initiation : A radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the mixture.

-

Reaction : The reaction mixture is heated and stirred, typically at the reflux temperature of the solvent, for several hours.

-

Work-up : Upon completion, the mixture is cooled and filtered to remove succinimide. The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Synthetic Applications: Benzyl Protection and Ether Synthesis

2-Methoxybenzyl bromide is a valuable reagent for the introduction of the 2-methoxybenzyl (OMB) protecting group for alcohols in organic synthesis. The OMB group offers distinct advantages in certain synthetic strategies due to its specific cleavage conditions. It is also utilized in Williamson ether synthesis to form 2-methoxybenzyl ethers.

The general mechanism for these reactions is a nucleophilic substitution (SN2) reaction, where a nucleophile (e.g., an alkoxide) attacks the electrophilic benzylic carbon, displacing the bromide ion.

Caption: Generalized SN2 reaction pathway for 2-Methoxybenzyl bromide.

Safety and Handling

2-Methoxybenzyl bromide is classified as a corrosive and lachrymatory substance.[6] It can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[7] The container should be tightly sealed to prevent exposure to moisture.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-メトキシベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methoxybenzyl bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-Methoxybenzyl bromide | 2746-25-0 [chemicalbook.com]

- 5. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

In-Depth Technical Guide: 1-(Bromomethyl)-2-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural information, synthesis, and characterization of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7), a key organic building block. This versatile reagent is frequently utilized in the synthesis of more complex molecular architectures, including pharmaceutical intermediates. Its utility stems from the reactive bromomethyl group, which serves as an effective electrophile for introducing the 2-methoxybenzyl moiety into various molecules.

Core Structural and Physical Data

1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a white solid at standard temperature and pressure.[1] The quantitative physical and chemical properties are summarized below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | |

| CAS Number | 52289-93-7 | [2] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 228 °C @ 760 mmHg118 °C @ 18 mmHg | [3][4] |

| Density | 1.406 g/cm³ | [3] |

| Flash Point | 90 °C | [3] |

| InChI Key | WAUNFWSVXRPCDQ-UHFFFAOYSA-N | [2] |

Spectroscopic and Characterization Data

Detailed spectroscopic analysis is crucial for the verification of the structure and purity of 1-(Bromomethyl)-2-methoxybenzene. While experimentally published spectra are not consistently available in public databases, the following tables outline the predicted and expected data based on the compound's structure and analysis of close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.27-7.34 | Multiplet | 2H | Ar-H |

| 6.87-6.95 | Multiplet | 2H | Ar-H | |

| 4.58 | Singlet | 2H | -CH ₂Br | |

| 3.90 | Singlet | 3H | -OCH ₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The data below is based on the analysis of the structurally similar compound, 1-bromo-2-(methoxymethyl)benzene.[5]

| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2950, ~2840 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1590, ~1490 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |

| ~650 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in distinctive M and M+2 isotope patterns for bromine-containing fragments.[6]

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Description of Fragmentation |

| 200/202 | [C₈H₉BrO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of Bromine radical (•Br) to form the 2-methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Loss of CO from the 2-methoxybenzyl cation, rearrangement to tropylium (B1234903) ion |

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and characterization of 1-(Bromomethyl)-2-methoxybenzene.

Synthesis: Benzylic Bromination of 2-Methylanisole (B146520)

The most common and direct route to 1-(Bromomethyl)-2-methoxybenzene is the free-radical bromination of the benzylic methyl group of 2-methylanisole using N-Bromosuccinimide (NBS).

Caption: Workflow for the synthesis of 1-(Bromomethyl)-2-methoxybenzene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methylanisole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[7][8] Note: Solvents like acetonitrile (B52724) may promote undesired aromatic ring bromination.[9]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.04 eq.).[8]

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be initiated by irradiation with a UV or a standard incandescent lamp to facilitate the homolytic cleavage of the initiator.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica (B1680970) gel to yield the pure 1-(Bromomethyl)-2-methoxybenzene.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts (referenced to residual solvent signals), integration values, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

Analysis: Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent like dichloromethane (B109758) or methanol.[6]

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet, using Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and key fragment ions. Pay close attention to the isotopic pattern for bromine-containing fragments to confirm their composition.[6]

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 52289-93-7 Cas No. | 1-(Bromomethyl)-2-methoxybenzene | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

The Versatile Synthon: A Technical Guide to 1-(Bromomethyl)-2-methoxybenzene and its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-methoxybenzene, a key building block in organic synthesis, with a particular focus on its application in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its application in the synthesis of bioactive molecules, supported by experimental procedures and pathway visualizations.

Chemical Identity and Synonyms

1-(Bromomethyl)-2-methoxybenzene is a substituted aromatic compound that serves as a valuable reagent in organic synthesis due to its reactive benzylic bromide functional group. It is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Table 1: Synonyms for 1-(Bromomethyl)-2-methoxybenzene

| Synonym | CAS Number |

| 2-Methoxybenzyl bromide | 52289-93-7 |

| o-Methoxybenzyl bromide | 52289-93-7 |

| α-Bromo-2-methoxytoluene | 52289-93-7 |

| 2-(Bromomethyl)anisole | 52289-93-7 |

| Benzene, 1-(bromomethyl)-2-methoxy- | 52289-93-7 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1-(Bromomethyl)-2-methoxybenzene is essential for its safe handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of 1-(Bromomethyl)-2-methoxybenzene

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 47-50 °C | |

| Boiling Point | 228.4 °C at 760 mmHg | [3][4] |

| Density | 1.406 g/cm³ | [4] |

| Flash Point | 90.3 °C | [3][4] |

| Vapor Pressure | 0.111 mmHg at 25°C | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and toluene. |

Table 3: Spectroscopic Data for 1-(Bromomethyl)-2-methoxybenzene

| Spectrum Type | Data | Source |

| ¹H-NMR (CDCl₃) | δ 7.27-7.34 (m, 2H), 6.87-6.95 (m, 2H), 4.58 (s, 2H), 3.90 (s, 3H) | [4] |

| ¹³C-NMR (CDCl₃) | Predicted values are available in chemical databases. | [5] |

Experimental Protocols: Synthesis and Application

Synthesis of 1-(Bromomethyl)-2-methoxybenzene

The most common and effective method for the synthesis of 1-(Bromomethyl)-2-methoxybenzene is the radical bromination of 2-methoxytoluene at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is a well-established procedure for this transformation.[6]

Experimental Protocol: Benzylic Bromination of 2-Methoxytoluene (Wohl-Ziegler Reaction)

Materials:

-

2-Methoxytoluene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile (B52724) or 1,2-dichlorobenzene[6][7]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxytoluene (1.0 equivalent).

-

Add the solvent of choice (e.g., carbon tetrachloride, 0.1-0.2 M concentration).

-

Add N-Bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by visible light if a photochemical setup is available.[8]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction time typically ranges from 2 to 8 hours.[6][7]

-

Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the succinimide (B58015) byproduct.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

Combine the filtrate and washings. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(Bromomethyl)-2-methoxybenzene by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions:

-

NBS is a lachrymator and should be handled in a well-ventilated fume hood.

-

AIBN is a potential explosion hazard and should be handled with care.

-

Chlorinated solvents are toxic and should be handled with appropriate personal protective equipment in a fume hood.

Application in the Synthesis of a PPARα/γ Dual Agonist

1-(Bromomethyl)-2-methoxybenzene is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including dual agonists for Peroxisome Proliferator-Activated Receptors α and γ (PPARα/γ). These receptors are important drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

The following protocol is adapted from a patented synthesis of a series of 2,5-disubstituted indoles that act as PPARα/γ dual agonists.[9]

Experimental Protocol: Synthesis of a 2,5-disubstituted Indole (B1671886) PPARα/γ Dual Agonist Intermediate

This protocol describes the N-alkylation of an indole derivative with 1-(Bromomethyl)-2-methoxybenzene.

Materials:

-

A suitable 2,5-disubstituted indole (e.g., methyl 5-bromo-2-methyl-1H-indole-3-carboxylate)

-

1-(Bromomethyl)-2-methoxybenzene

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask containing the 2,5-disubstituted indole (1.0 equivalent) and potassium carbonate (1.5-2.0 equivalents), add anhydrous DMF.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add a solution of 1-(Bromomethyl)-2-methoxybenzene (1.1-1.2 equivalents) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting indole.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated indole intermediate.

This intermediate can then be further elaborated through subsequent synthetic steps to yield the final PPARα/γ dual agonist.

Signaling Pathways and Mechanism of Action

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors are crucial in the management of metabolic diseases.

Upon binding to a ligand (agonist), PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARα Signaling: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation leads to an increase in the expression of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides.

PPARγ Signaling: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature fat cells, enhances insulin (B600854) sensitivity, and improves glucose uptake in peripheral tissues.

Below are diagrams illustrating the general PPAR signaling pathway and the specific pathways for PPARα and PPARγ.

Caption: General PPAR Signaling Pathway.

Caption: PPARα Signaling Pathway.

Caption: PPARγ Signaling Pathway.

Conclusion

1-(Bromomethyl)-2-methoxybenzene is a synthetically valuable and versatile building block. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of PPAR agonists, a critical class of drugs for the management of metabolic diseases. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in research and drug development. The provided experimental protocols and pathway diagrams offer a practical resource for scientists working in this important area of therapeutic discovery.

References

- 1. 1-(bromomethyl)-2-methoxybenzene , 98% , 52289-93-7 - CookeChem [cookechem.com]

- 2. 52289-93-7 Cas No. | 1-(Bromomethyl)-2-methoxybenzene | Apollo [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. 1-(bromomethyl)-2-methoxybenzene, CAS No. 52289-93-7 - iChemical [ichemical.com]

- 5. rsc.org [rsc.org]

- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Methoxybenzyl Bromide

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safety and handling precautions for 2-Methoxybenzyl bromide.

Hazard Identification and Classification

2-Methoxybenzyl bromide and its isomers are classified as hazardous chemicals. Based on the available data for related compounds, it is anticipated to be corrosive, a lachrymator, and may cause respiratory irritation.

GHS Hazard Statements for Related Compounds:

-

H318: Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion: GHS05

-

Irritant: GHS07

Physical and Chemical Properties

Quantitative data for 2-Methoxybenzyl bromide and its isomers are summarized in the table below. It is important to note that these values may vary slightly for the 2-isomer.

| Property | 2-Methoxybenzyl bromide | 3-Methoxybenzyl bromide | 4-Methoxybenzyl bromide |

| CAS Number | 52289-93-7 | 874-98-6 | 2746-25-0 |

| Molecular Formula | C₈H₉BrO | C₈H₉BrO | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol | 201.06 g/mol | 201.06 g/mol |

| Boiling Point | No data available | 108-110 °C at 10 mmHg | 115-117 °C at 12 mmHg |

| Melting Point | No data available | No data available | 9-11 °C |

| Flash Point | No data available | >110 °C (>230 °F) | 110 °C (230 °F) |

| Density | No data available | 1.43 g/cm³ | 1.433 g/mL at 25 °C |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with 2-Methoxybenzyl bromide.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

-

Avoid breathing mist, vapors, or spray.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.[4]

-

Incompatible with strong oxidizing agents and strong bases.[1][3]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[1][3] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and an apron or coveralls are required. Double gloving is recommended.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] |

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.[2]

-

Containment and Cleaning: Absorb the spill with inert material such as sand, vermiculite, or earth.[2][3] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling hazardous chemicals like 2-Methoxybenzyl bromide in a laboratory setting.

Caption: Workflow for the safe handling of 2-Methoxybenzyl bromide.

First-Aid Response to Exposure

This diagram outlines the immediate actions to take in case of accidental exposure to 2-Methoxybenzyl bromide.

Caption: First-aid decision tree for exposure to 2-Methoxybenzyl bromide.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Information

Disposal Considerations

Dispose of 2-Methoxybenzyl bromide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[3]

This guide provides a foundation for the safe handling of 2-Methoxybenzyl bromide. Adherence to these precautions is essential for the protection of all laboratory personnel and the environment. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for specific guidance.

References

Material safety data sheet for 1-(Bromomethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and handling protocols for 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-7). The information is intended for use by professionals in research and development.

Chemical Identification and Properties

1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a versatile synthetic intermediate utilized in various chemical syntheses.[1] Its reactivity is primarily due to the bromomethyl group, which serves as a reactive site for nucleophilic substitution, making it a valuable alkylating agent.[1] This compound is a key building block for introducing the 2-methoxybenzyl moiety into diverse molecular structures.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 52289-93-7[1][2][3][4][5] |

| Molecular Formula | C₈H₉BrO[2][4][5] |

| Molecular Weight | 201.06 g/mol [1][2][3][5] |

| IUPAC Name | 1-(bromomethyl)-2-methoxybenzene[5] |

| Synonyms | 2-Methoxybenzyl bromide[3][4], o-Methoxybenzylbromide[4], 2-(Bromomethyl)anisole[4] |

| InChI Key | WAUNFWSVXRPCDQ-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Melting Point | 47-50 °C[3][4] |

| Boiling Point | 228.4 °C at 760 mmHg[2], 118 °C at 18 mmHg[3] |

| Density | 1.406 g/cm³[2] |

| Flash Point | 90.3 °C[2] |

| Vapor Pressure | 0.111 mmHg at 25°C[2] |

| Storage Temperature | -20°C |

Safety and Hazard Information

1-(Bromomethyl)-2-methoxybenzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] Appropriate personal protective equipment and handling procedures must be followed to ensure safety.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B[5] |

| Serious Eye Damage/Eye Irritation | 1 |

Table 4: GHS Pictograms, Signal Word, and Hazard Statements

| Pictogram | Signal Word | Hazard Statement |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][4][5] |

Table 5: GHS Precautionary Statements

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3][6] |

| P264 | Wash skin thoroughly after handling.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[3][6] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][6] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P310 | Immediately call a POISON CENTER/doctor.[7] |

| P363 | Wash contaminated clothing before reuse.[7] |

| P405 | Store locked up.[8] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Experimental Protocols: Handling, Storage, and First Aid

The following protocols are derived from standard safety data sheets and should be strictly adhered to when working with 1-(Bromomethyl)-2-methoxybenzene.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The recommended storage temperature is -20°C.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, acids, alcohols, and amines.[6][8]

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[8][10]

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to hazards associated with 1-(Bromomethyl)-2-methoxybenzene.

Caption: Hazard identification and emergency response workflow.

References

- 1. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 | Benchchem [benchchem.com]

- 2. 1-(bromomethyl)-2-methoxybenzene, CAS No. 52289-93-7 - iChemical [ichemical.com]

- 3. 52289-93-7 Cas No. | 1-(Bromomethyl)-2-methoxybenzene | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. 1-(Bromomethyl)-2-methoxybenzene | C8H9BrO | CID 40308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

The Chemical Stability of 2-Methoxybenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzyl bromide is a crucial reagent and intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility is, however, intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the factors influencing the stability of 2-Methoxybenzyl bromide, including its susceptibility to solvolysis, thermal decomposition, and photodegradation. Detailed experimental protocols for assessing its stability are provided, alongside a comparative analysis with its isomers to offer a predictive understanding of its reactivity and shelf-life. This document aims to equip researchers and drug development professionals with the necessary knowledge for the effective handling, storage, and application of this versatile chemical entity.

Introduction

Substituted benzyl (B1604629) bromides are a class of organic compounds widely employed as alkylating agents in organic synthesis. The presence of substituents on the aromatic ring can significantly modulate the reactivity and stability of the benzylic carbon-bromine bond. The methoxy (B1213986) group (-OCH₃), in particular, exerts a strong electronic influence that can either stabilize or destabilize the molecule depending on its position relative to the bromomethyl group. 2-Methoxybenzyl bromide, with the methoxy group in the ortho position, presents a unique stability profile that is critical to understand for its successful use in multi-step syntheses, particularly in the context of drug development where purity and impurity profiles are of paramount importance.

This guide delves into the core aspects of the chemical stability of 2-Methoxybenzyl bromide, providing both qualitative and quantitative insights where available. It serves as a practical resource for scientists to anticipate potential degradation pathways, design appropriate stability studies, and implement handling and storage procedures that preserve the integrity of this important synthetic building block.

Chemical Stability Profile

The stability of 2-Methoxybenzyl bromide is primarily dictated by its susceptibility to nucleophilic substitution reactions, where the bromide ion acts as a leaving group. The rate and mechanism of these reactions are influenced by the solvent, temperature, and the presence of light.

Solvolysis and Hydrolytic Stability

Solvolysis, the reaction of the substrate with the solvent, is a primary degradation pathway for benzyl bromides, especially in protic nucleophilic solvents such as water, alcohols, and carboxylic acids. The reaction proceeds via either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, or a borderline mechanism.

The position of the methoxy group on the aromatic ring plays a critical role in determining the rate and mechanism of solvolysis. Electron-donating groups, such as a methoxy group, can stabilize the formation of a benzylic carbocation intermediate, thereby favoring an Sₙ1 pathway. This effect is most pronounced when the methoxy group is in the para position, where it can directly stabilize the positive charge through resonance.

Table 1: Predicted Relative Solvolysis Rates of Methoxybenzyl Bromide Isomers

| Isomer | Methoxy Group Position | Predicted Relative Solvolysis Rate | Predominant Mechanism | Rationale |

| 4-Methoxybenzyl bromide | Para | Highest | Sₙ1 | Strong resonance stabilization of the benzylic carbocation by the para-methoxy group.[1] |

| 2-Methoxybenzyl bromide | Ortho | Intermediate | Borderline Sₙ1/Sₙ2 | The ortho-methoxy group provides some resonance stabilization, but steric hindrance may slightly impede carbocation formation and solvent approach compared to the para isomer. |

| 3-Methoxybenzyl bromide | Meta | Low | Sₙ2 | The meta-methoxy group offers only inductive electron-donating effects and no direct resonance stabilization of the benzylic carbocation. |

The primary degradation products of hydrolysis are 2-methoxybenzyl alcohol and hydrobromic acid. In alcoholic solvents, the corresponding 2-methoxybenzyl ether will be formed.

Thermal Stability

Under typical laboratory and storage conditions (ambient temperature), 2-methoxybenzyl bromide is expected to be reasonably stable in the absence of nucleophiles. However, like most benzyl halides, it can undergo decomposition at elevated temperatures. The high reactivity of substituted benzyl bromides often correlates with lower thermal stability, especially for those with multiple electron-donating groups.[2]

High-temperature decomposition is likely to proceed through radical mechanisms, initiated by the homolytic cleavage of the C-Br bond to form a 2-methoxybenzyl radical. This radical can then undergo a variety of complex reactions, including rearrangement and fragmentation.

Photostability

Many benzyl bromides are known to be sensitive to light. Photodegradation can occur through the absorption of UV light, leading to the homolytic cleavage of the C-Br bond and the formation of radicals. These radicals can then initiate chain reactions, leading to a variety of degradation products and polymerization. Therefore, it is crucial to protect 2-methoxybenzyl bromide from light during storage and handling.

Recommended Storage and Handling

To ensure the long-term stability and purity of 2-methoxybenzyl bromide, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area.[3] Protection from moisture is critical to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and reaction with atmospheric moisture.

-

Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of any potential decomposition reactions.

-

Light: Protect from light at all times.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles (e.g., water, alcohols, amines).

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 2-methoxybenzyl bromide requires a series of well-defined experiments. The following protocols are provided as a guide for researchers.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M NaOH at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve 2-methoxybenzyl bromide in a suitable organic solvent (e.g., acetonitrile) and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 60 °C for 7 days. |

| Photodegradation | Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A control sample should be protected from light. |

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for quantifying the decrease of the active substance and the increase of degradation products over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.[7][8]

Table 3: Starting Parameters for a Stability-Indicating HPLC-UV Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples should be used to demonstrate the specificity of the method, ensuring that all degradation products are well-separated from the parent peak and from each other.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of 2-Methoxybenzyl Bromide.

Signaling Pathway for Solvolysis

Caption: The competing Sₙ1 and Sₙ2 pathways for the solvolysis of 2-Methoxybenzyl Bromide.

Conclusion

The chemical stability of 2-methoxybenzyl bromide is a multifaceted issue that is critical for its effective use in research and development. Its primary mode of degradation is through solvolysis, a reaction whose rate is highly dependent on the solvent system. Based on established principles of physical organic chemistry, 2-methoxybenzyl bromide is expected to be more reactive towards solvolysis than the meta-isomer but less reactive than the para-isomer. It is also sensitive to light and should be handled and stored accordingly.

For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential. The implementation of forced degradation studies and the development of a robust, stability-indicating analytical method are crucial steps in ensuring the quality and reliability of synthetic processes that utilize 2-methoxybenzyl bromide. By following the guidelines and protocols outlined in this document, scientists can mitigate the risks associated with the instability of this compound and harness its full potential as a valuable synthetic intermediate.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(Bromomethyl)-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Bromomethyl)-2-methoxybenzene (also known as 2-methoxybenzyl bromide) is a vital reagent in organic synthesis, serving as a key building block for introducing the 2-methoxybenzyl moiety into a range of molecular architectures.[1] Its utility is primarily defined by the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. The ortho-positioned methoxy (B1213986) group electronically influences this reactivity, stabilizing the transition state and making it an effective alkylating agent.[1] This guide provides a consolidated overview of the available spectroscopic data for 1-(bromomethyl)-2-methoxybenzene, outlines standard experimental protocols for data acquisition, and illustrates its core chemical reactivity.

Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for 1-(Bromomethyl)-2-methoxybenzene (CAS No: 52289-93-7).

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | 7.27 - 7.34 | Multiplet | Aromatic Protons |

| 6.87 - 6.95 | Multiplet | Aromatic Protons | |

| 4.58 | Singlet | -CH₂Br | |

| 3.90 | Singlet | -OCH₃ | |

| ¹³C NMR | ~157 (predicted range) | Singlet | C-OCH₃ (Aromatic) |

| ~128-130 (predicted range) | Doublet | Aromatic CH | |

| ~127 (predicted range) | Singlet | C-CH₂Br (Aromatic) | |

| ~121 (predicted range) | Doublet | Aromatic CH | |

| ~110 (predicted range) | Doublet | Aromatic CH | |

| 55-56 (predicted range) | Quartet | -OCH₃ | |

| ~30 | Triplet | -CH₂Br |

¹H NMR data is based on prediction in CDCl₃ solvent.[2] ¹³C NMR data, apart from the -CH₂Br signal, is based on typical chemical shift ranges for substituted anisoles.

Table 2: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

| 200 / 202 | [C₈H₉BrO]⁺ | Molecular Ion (M⁺) peak, showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation; loss of Bromine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion; a common rearrangement product for benzyl-type structures. |

| 79 / 81 | [Br]⁺ | Bromine ion. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |

| ~1025 | C-O-C Symmetric Stretch | Aryl-alkyl ether |

| 700 - 500 | C-Br Stretch | Alkyl bromide |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 1-(bromomethyl)-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Weigh approximately 5-10 mg of 1-(bromomethyl)-2-methoxybenzene into a clean, dry vial.[3]

-

Dissolution: Add 0.7 - 1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).[3] Agitate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution depth should be approximately 4-5 cm.[3]

-

Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Setup: Shim the magnetic field to ensure homogeneity. Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for both ¹H and ¹³C nuclei. For ¹³C, a longer acquisition time with more scans is typically required due to the low natural abundance.

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal (0.00 ppm). Integrate the signals for ¹H NMR and identify the peak positions for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Thin Solid Film method is often preferred for solid samples.

-

Sample Preparation: Place a small amount (~20-50 mg) of solid 1-(bromomethyl)-2-methoxybenzene into a small vial. Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.

-

Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film should be semi-transparent.

-

Background Spectrum: Place the empty salt plate (or an identical clean plate) in the spectrometer's sample holder and run a background scan to record the spectrum of the salt plate and atmospheric CO₂/H₂O.

-

Sample Spectrum: Place the salt plate with the sample film into the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[2]

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for volatile, thermally stable organic compounds.

-

Sample Introduction: Introduce a small quantity (typically 1-2 mg or less) of the sample into the instrument.[4] For a solid, this is often done using a direct insertion probe. The sample is placed in a small capillary tube at the end of the probe.

-

Volatilization: Insert the probe into the high-vacuum region of the ion source. The probe is gently heated (up to 400 °C if necessary) to volatilize the sample into the gas phase.[4]

-

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive, reproducible fragmentation.[4][5]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Mandatory Visualization: Reactivity Profile

1-(Bromomethyl)-2-methoxybenzene is an electrophilic reagent whose reactivity is centered on the benzylic carbon. The ortho-methoxy group enhances its reactivity towards nucleophiles by stabilizing the developing positive charge in the transition state of Sₙ1-type reactions or by inductive effects in Sₙ2-type reactions. The following diagram illustrates its utility in forming new carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution.

Caption: Nucleophilic substitution pathways of 1-(bromomethyl)-2-methoxybenzene.

References

- 1. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 | Benchchem [benchchem.com]

- 2. 1-(bromomethyl)-2-methoxybenzene, CAS No. 52289-93-7 - iChemical [ichemical.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 [sigmaaldrich.com]

- 5. 2-Methylbenzyl bromide(89-92-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxybenzyl bromide. The information contained herein is essential for the structural elucidation and purity assessment of this important reagent in various synthetic applications, including pharmaceutical research and development.

Chemical Structure and Proton Environments

2-Methoxybenzyl bromide, also known as 1-(bromomethyl)-2-methoxybenzene, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure and numbering of the protons are illustrated below.

An In-depth Technical Guide to the Reactivity Profile of 1-(Bromomethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a versatile organic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive benzylic bromide and an electron-donating methoxy (B1213986) group in the ortho position, dictate its reactivity and render it a valuable precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the reactivity profile of 1-(Bromomethyl)-2-methoxybenzene, detailing its physicochemical properties, spectroscopic data, and key chemical transformations. Emphasis is placed on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and the Wittig reaction. Detailed experimental protocols and reaction mechanisms are provided to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 1-(Bromomethyl)-2-methoxybenzene is crucial for its handling, characterization, and use in synthesis.

Physicochemical Data

The key physicochemical properties of 1-(Bromomethyl)-2-methoxybenzene are summarized in Table 1. This compound is a solid at room temperature and requires careful handling due to its corrosive nature.[2]

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-methoxybenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BrO | [3] |

| Molecular Weight | 201.06 g/mol | [4] |

| CAS Number | 52289-93-7 | [1] |

| Appearance | Solid | |

| Melting Point | 47-50 °C | [2][3][4] |

| Boiling Point | 228 °C | [2][3][4] |

| Density | 1.406 g/cm³ | [2][4][5] |

| Flash Point | 90 °C | [2][3][4] |

| Storage Temperature | -20 °C |

Spectroscopic Data

Spectroscopic data is essential for the identification and purity assessment of 1-(Bromomethyl)-2-methoxybenzene. Representative NMR data are presented in Table 2.

Table 2: Spectroscopic Data for 1-(Bromomethyl)-2-methoxybenzene

| Technique | Parameter | Value (ppm) | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~4.58 | s, 2H, -CH₂Br | [5] |

| Chemical Shift (δ) | ~3.90 | s, 3H, -OCH₃ | [5] | |

| Chemical Shift (δ) | ~6.87-7.34 | m, 4H, Aromatic H | [5] | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~30 | -CH₂Br | |

| Chemical Shift (δ) | ~55 | -OCH₃ | ||

| Chemical Shift (δ) | ~110-158 | Aromatic C |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Core Reactivity Profile

The primary site of reactivity in 1-(Bromomethyl)-2-methoxybenzene is the benzylic carbon of the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The ortho-methoxy group exerts a significant electronic influence, being an electron-donating group that can stabilize the transition state in reactions involving the benzylic position, thereby enhancing its utility as an alkylating agent.[1]

Nucleophilic Substitution Reactions

1-(Bromomethyl)-2-methoxybenzene readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, with a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups at the benzylic position.

Caption: Generalized workflow for nucleophilic substitution.

Reaction with alkoxides or phenoxides provides a straightforward route to the corresponding 2-methoxybenzyl ethers. This is a classic example of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-2-methoxybenzene

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (B145695). Carefully add sodium metal in small portions with stirring until all the sodium has reacted.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 1-(Bromomethyl)-2-methoxybenzene in anhydrous ethanol dropwise at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired ether.

Primary and secondary amines, as well as azide (B81097) ions, are effective nucleophiles for the displacement of the bromide, leading to the formation of 2-methoxybenzylamines and 2-methoxybenzyl azide, respectively.[1]

Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)piperidine

-

Reaction Setup: In a round-bottom flask, dissolve 1-(Bromomethyl)-2-methoxybenzene in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Addition of Amine: Add piperidine (B6355638) (typically 1.1-1.5 equivalents) and a base such as potassium carbonate (to neutralize the HBr formed) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford N-(2-methoxybenzyl)piperidine.

Caption: The concerted Sₙ2 reaction mechanism.

Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of a derivative of 1-(Bromomethyl)-2-methoxybenzene can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids to form C-C bonds, leading to the synthesis of biaryl compounds.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add the 1-bromo-2-((methoxymethoxy)methyl)benzene (B1279801) derivative (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.

-

Reaction: Heat the mixture with vigorous stirring (e.g., at 90-100 °C) and monitor the reaction by TLC.

-

Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 3: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | Aryl Bromide | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |

| Pd(PPh₃)₄ | Aryl Bromide | Arylboronic Acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 75-90 |

| Pd(OAc)₂ / SPhos | Aryl Bromide | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85-98 |

Note: Yields are typical for analogous aryl bromides and may vary for 1-(Bromomethyl)-2-methoxybenzene derivatives.

Grignard Reagent Formation

1-(Bromomethyl)-2-methoxybenzene can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base.

Caption: Generalized workflow for Grignard synthesis.

Experimental Protocol: Preparation of (2-Methoxybenzyl)magnesium Bromide and Reaction with Acetone (B3395972)

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere.

-

Initiation: Place magnesium turnings in a flask with a small crystal of iodine and a small amount of anhydrous diethyl ether. Add a small portion of a solution of 1-(Bromomethyl)-2-methoxybenzene in anhydrous ether. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.

-

Formation: Add the remaining solution of 1-(Bromomethyl)-2-methoxybenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath and add a solution of dry acetone in anhydrous ether dropwise.

-

Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Extract the product with diethyl ether, wash the organic layer, dry it, and remove the solvent. The resulting tertiary alcohol can be purified by distillation or chromatography.

Wittig Reaction

1-(Bromomethyl)-2-methoxybenzene can be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618). Subsequent deprotonation with a strong base generates a phosphorus ylide (Wittig reagent), which can then react with aldehydes or ketones to form alkenes.

Experimental Protocol: Synthesis of 2-Methoxy-1-(2-phenylethenyl)benzene

-

Phosphonium Salt Formation: Reflux a solution of 1-(Bromomethyl)-2-methoxybenzene and triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium bromide.

-

Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF and cool it in an ice bath. Add a strong base such as n-butyllithium or sodium hydride to generate the deep red-colored ylide.

-

Wittig Reaction: To the ylide solution, add a solution of benzaldehyde (B42025) in THF dropwise at low temperature.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash and dry the organic layer. After removing the solvent, the crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Safety and Handling

1-(Bromomethyl)-2-methoxybenzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store the compound at -20 °C to maintain its stability.

Conclusion

1-(Bromomethyl)-2-methoxybenzene is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, which is further influenced by the ortho-methoxy group. This guide has detailed its key transformations, including nucleophilic substitutions, Suzuki-Miyaura couplings, Grignard reactions, and the Wittig reaction, providing foundational experimental protocols for its use. The versatility of this reagent makes it a cornerstone for the synthesis of a diverse range of target molecules in pharmaceutical and materials science research. Careful handling and adherence to safety protocols are paramount when working with this compound.

References

Introduction to 2-methoxybenzyl protecting group

An In-Depth Technical Guide to the Methoxybenzyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving target molecules with high efficiency and stereocontrol. The methoxybenzyl ethers, particularly the para-methoxybenzyl (PMB or MPM) group, serve as a versatile and widely used protecting group for hydroxyl functionalities.[1][2] Its popularity stems from its general stability across a range of conditions and, most notably, its unique susceptibility to mild oxidative cleavage, which provides a critical layer of orthogonality in complex synthetic strategies.[1][3]

This guide provides a comprehensive overview of the methoxybenzyl protecting group, with a primary focus on the extensively documented 4-methoxybenzyl (PMB) isomer. We will also address the properties and reactivity of the 2-methoxybenzyl (ortho-methoxybenzyl, OMB) and dimethoxybenzyl (DMB) analogues where applicable. This document details the methods for its introduction and removal, presents quantitative data in structured tables, provides detailed experimental protocols, and illustrates key chemical principles through diagrams.

Core Properties and Principles

The key feature of methoxybenzyl ethers is the electron-donating methoxy (B1213986) group on the aromatic ring. This substituent enhances the electron density of the benzyl (B1604629) system, making it significantly more susceptible to both oxidative and acidic cleavage compared to the unsubstituted benzyl (Bn) group.[4] This increased reactivity is the foundation of its utility, allowing for selective deprotection under mild conditions that leave other protecting groups, including benzyl ethers, intact.[3][5]

The general stability profile is characterized by:

-

Stability towards basic, nucleophilic, and many reducing conditions.[6]

-

Lability towards specific oxidative reagents (e.g., DDQ, CAN) and strong acids (e.g., TFA).[3][6]

Protection of Alcohols

The most common method for the formation of methoxybenzyl ethers is the Williamson ether synthesis, which involves the deprotonation of an alcohol with a base followed by an SN2 reaction with a methoxybenzyl halide.[1] For substrates that are sensitive to basic conditions, alternative methods using reagents like methoxybenzyl trichloroacetimidate (B1259523) under acidic catalysis or specialized reagents for neutral conditions have been developed.[3][7]

Table 1: Representative Conditions for the Protection of Alcohols as Methoxybenzyl (MB) Ethers

| Reagent System | Base/Catalyst | Solvent(s) | Temp. (°C) | Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-MeO-BnCl (PMB-Cl) | NaH | DMF / THF | 0 to RT | 1-4 h | >90% | Standard Williamson ether synthesis; suitable for primary and secondary alcohols.[1] |

| 4-MeO-BnBr (PMB-Br) | NaH | THF / DMF | 0 | 1 h | High | Similar to PMB-Cl, often used interchangeably.[1] |

| 4-MeO-BnOH | Amberlyst-15 | Dichloromethane | RT | 2-12 h | 85-95% | A heterogeneous acidic catalyst, avoiding the use of hazardous benzyl halides.[8] |

| 2-(4-MeO-BnO)-lepidine + MeOTf | MgO or K₂CO₃ | Toluene / PhCF₃ | RT | 30-60 min | 80-99% | Protection under neutral conditions, suitable for acid- and base-sensitive substrates.[7] |

| 4-MeO-Bn-O(C=NH)CCl₃ | TfOH (cat.) | Dichloromethane | RT | 1-3 h | >90% | For base-sensitive compounds; proceeds under acidic conditions.[3] |

Experimental Protocol 1: Protection of a Primary Alcohol using Williamson Ether Synthesis

This protocol is adapted from a standard procedure for PMB ether formation.[1]

Reagents:

-

Starting Material (SM) alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)

-

p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

1M Sodium methoxide (B1231860) in Methanol (for quenching)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water and Brine

Procedure:

-

Dissolve the starting alcohol (1.0 equiv) in a mixture of anhydrous THF-DMF (e.g., 100 mL-30 mL for 15 mmol scale).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the sodium hydride (4.0 equiv) portionwise to the cooled solution.

-

Stir the mixture at 0 °C until gas evolution ceases.

-

Slowly add a solution of p-methoxybenzyl bromide (2.0 equiv) in THF (e.g., 25 mL) to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of 1M NaOMe in MeOH (e.g., 15 mL).

-

Dilute the mixture with EtOAc (e.g., 300 mL) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Deprotection of Methoxybenzyl Ethers

The selective cleavage of methoxybenzyl ethers is a cornerstone of their utility. This is most famously achieved via oxidation, but acidic conditions are also effective.

Oxidative Cleavage

The electron-rich nature of the methoxybenzyl group makes it highly susceptible to cleavage by single-electron oxidants. The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[9] The reaction proceeds under neutral, mild conditions, typically in a dichloromethane/water solvent system.[10] Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant.[5] The reactivity order for oxidative cleavage is generally Dimethoxybenzyl (DMB) > Methoxybenzyl (PMB/OMB) > Benzyl (Bn), allowing for selective deprotection.[3][10]

Table 2: Oxidative Deprotection of Methoxybenzyl (MB) Ethers with DDQ

| Substrate Type | DDQ (equiv) | Solvent System | Temp. (°C) | Time | Typical Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| PMB-protected alcohol | 1.3 | CH₂Cl₂ / pH 7 Buffer (18:1) | 0 to RT | 1 h | 97% | [1] |

| PMB-protected thioglycoside | 2.3 | CH₂Cl₂ / H₂O (17:1) | 0 to RT | 1.5 h | 78% | [5] |

| N-PMB carbazole | 2.2 | Toluene / H₂O | 80 | 71 h | 79% | [11] |

| OMB-protected alcohol | 1.5 | CH₂Cl₂ / H₂O (18:1) | RT | 20 min | 96% | [12] |

| DMB-protected alcohol | 1.1 - 1.5 | CH₂Cl₂ / H₂O | 0 to RT | 1-4 h | ~95% |[13] |

Experimental Protocol 2: Deprotection of a PMB Ether using DDQ

This protocol provides a general and highly efficient procedure for the oxidative cleavage of a PMB ether.[1][5]

Reagents:

-

PMB-protected substrate (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous buffer (e.g., 0.1 M pH 7 sodium phosphate (B84403) buffer or water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the PMB-protected substrate in a solvent system of CH₂Cl₂ and buffer (e.g., 18:1 ratio, to achieve ~0.05 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add solid DDQ (1.3 equiv) to the stirred solution.

-